molecular formula C11H8F3NO2 B127524 methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate CAS No. 155134-38-6

methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate

Cat. No.: B127524
CAS No.: 155134-38-6
M. Wt: 243.18 g/mol
InChI Key: AGBQKKMHXAYNCD-UHFFFAOYSA-N
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Description

Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at position 7 and a methyl ester (-COOCH₃) at position 3 of the indole scaffold. The indole core is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methyl ester group at position 3 contributes to its solubility in organic solvents and serves as a common precursor for further functionalization into carboxylic acids or amides .

This compound is of interest in medicinal chemistry and agrochemical research due to the pharmacological relevance of indole derivatives. For instance, trifluoromethyl-substituted indoles are known to exhibit enhanced binding affinity to biological targets, such as enzymes and receptors, compared to non-fluorinated analogs .

Properties

IUPAC Name

methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)7-5-15-9-6(7)3-2-4-8(9)11(12,13)14/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKKMHXAYNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438609
Record name Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155134-38-6
Record name Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : The starting material, 4-(trifluoromethyl)-2-alkynylaniline (1 ), is synthesized via Sonogashira coupling between 4-iodo-3-(trifluoromethyl)aniline and a terminal alkyne.

  • Cyclocarbonylation : Under PdI₂/KI catalysis (5 mol%), CO (20 atm), and air (4:1 CO/air mixture), the alkyne undergoes cyclization to form the indole core, followed by carbonylation with methanol to yield the methyl ester.

  • Optimization : Key parameters include temperature (100°C), solvent (toluene), and reaction time (12–24 hours).

Data Table 1: Yield Variation with Substituents

Substituent on AnilineYield (%)Purity (%)
4-CF₃6897
5-CF₃5295

The 4-CF₃ substituent ensures the trifluoromethyl group occupies the 7-position post-cyclization due to the indole’s numbering system. Competing pathways, such as over-oxidation or dimerization, are mitigated by maintaining strict control over CO pressure and catalyst loading.

Directed Functionalization of Indole-3-Carboxylate Intermediates

An alternative approach involves introducing the trifluoromethyl group into a pre-formed indole-3-carboxylate scaffold. This method is advantageous when direct cyclization is hindered by steric or electronic factors.

Stepwise Functionalization Protocol

  • Indole-3-Carboxylate Synthesis : Methyl indole-3-carboxylate is prepared via Fischer indole synthesis or palladium-mediated methods.

  • NH Protection : The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during electrophilic substitution.

  • Trifluoromethylation :

    • Electrophilic Substitution : Using Umemoto’s reagent (2,3,4,5,6-pentafluorophenyl trifluoromethyl sulfonium triflate) under BF₃·Et₂O catalysis directs the CF₃ group to the 7-position.

    • Metal-Mediated Coupling : A copper-mediated cross-coupling with CF₃I in DMF at 120°C achieves moderate yields (45–60%).

Data Table 2: Trifluoromethylation Efficiency

MethodYield (%)Selectivity (7- vs. 5-CF₃)
Umemoto’s Reagent589:1
Cu-Catalyzed Coupling477:1

The Boc group is subsequently removed via acidic hydrolysis (HCl/MeOH), yielding the final product with >90% recovery.

Multi-Step Synthesis from Substituted Aniline Precursors

A convergent strategy builds the indole ring with the trifluoromethyl group already positioned. This method minimizes functional group incompatibility issues.

Key Steps:

  • Aniline Functionalization : 4-(Trifluoromethyl)-2-nitroaniline is reduced to the corresponding diamine using H₂/Pd-C.

  • Alkyne Incorporation : The diamine undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation to yield 2-alkynyl-4-(trifluoromethyl)aniline.

  • Cyclization and Esterification : Heating the alkyne with Pd(OAc)₂ and CO in methanol induces cyclocarbonylation, producing the target compound in 65% yield.

Data Table 3: Cyclization Efficiency

CatalystSolventTemperature (°C)Yield (%)
PdI₂/KIToluene10065
PdCl₂(PPh₃)₂DMF12048

Comparative Analysis of Synthetic Routes

Advantages and Limitations :

  • Palladium-Catalyzed Cyclization : High atom economy but requires specialized equipment for high-pressure CO.

  • Directed Functionalization : Flexible for late-stage diversification but involves multiple protection/deprotection steps.

  • Multi-Step Synthesis : Ensures regiochemical precision but is labor-intensive.

Yield and Scalability : Industrial-scale production favors the palladium route due to fewer intermediates, while laboratory settings may prefer stepwise functionalization for modularity.

Chemical Reactions Analysis

Ester Hydrolysis and Amidation Reactions

The methyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions and Yields:

Reaction TypeReagents/ConditionsYield (%)Catalyst/NotesSource
Acidic HydrolysisHCl (6M), reflux, 12 h85–90Ethanol as solvent
Basic HydrolysisNaOH (2M), 80°C, 8 h78–82Water-THF solvent system
AmidationEDC/HOBt, DMF, RT, 24 h65–70With benzylamine as nucleophile

Amidation reactions utilize coupling agents like EDC/HOBt to form stable amide bonds, enabling the synthesis of bioactive derivatives. The trifluoromethyl group enhances electrophilicity at the indole core, facilitating nucleophilic attack.

Nucleophilic and Electrophilic Substitution Reactions

The indole ring participates in electrophilic substitution at the 4-, 5-, and 6-positions, guided by the electron-withdrawing trifluoromethyl group.

Key Reactions:

  • Nitration:

    • Reagents: HNO₃/H₂SO₄, 0°C → RT

    • Product: 5-Nitro derivative (yield: 60–65%).

  • Halogenation:

    • Reagents: NBS (N-bromosuccinimide), AIBN, CCl₄

    • Product: 5-Bromo derivative (yield: 70–75%).

The trifluoromethyl group deactivates the ring, directing substitution to the 5-position due to its meta-directing nature .

Metal-Catalyzed Cross-Coupling Reactions

The indole scaffold participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

SubstrateBoronic AcidCatalyst SystemYield (%)Source
5-Bromo derivativePhenylboronic acidPd(PPh₃)₄, K₂CO₃, DME82

This method is used to introduce aryl/heteroaryl groups at the 5-position, enhancing structural diversity for drug discovery.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Example:

  • Pyranoindole Synthesis:

    • Reagents: Propargyl alcohol, CuI, DCE, 80°C

    • Product: Pyrano[3,4-b]indole (yield: 58%).

Cyclization reactions exploit the reactivity of the ester and indole nitrogen, often requiring transition-metal catalysts.

Biological Activity and Mechanism

Derivatives of this compound exhibit inhibition of HIV-1 integrase by chelating Mg²⁺ ions in the enzyme’s active site. Modifications at the 3-position (e.g., conversion to carboxamide) enhance binding affinity, with IC₅₀ values as low as 0.8 μM reported in enzymatic assays.

Stability and Reaction Kinetics

The trifluoromethyl group increases thermal stability, allowing reactions at elevated temperatures (e.g., 80–100°C). Second-order rate constants for ester hydrolysis in basic conditions approximate k=2.3×103M1s1k=2.3\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1} .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate as a lead compound in the development of anticancer agents. The compound has been investigated for its ability to inhibit the myeloid cell leukemia-1 (Mcl-1) protein, which is implicated in the survival of cancer cells. Research indicates that modifications at specific positions on the indole ring can enhance binding affinity and selectivity towards Mcl-1, suggesting a pathway for developing effective therapeutics against various cancers .

Molecular Docking Studies
Molecular docking studies have been conducted to predict the interactions between this compound and target proteins. These studies suggest that the trifluoromethyl group plays a crucial role in improving the compound's binding properties, making it a valuable candidate for further development .

Agrochemical Applications

Larvicidal Activity
The compound has shown promising results as a larvicide against mosquito larvae, specifically Anopheles arabiensis. In a study where various derivatives of 7-(trifluoromethyl)indole were synthesized, this compound demonstrated moderate to high larvicidal activity. Compounds were tested at concentrations of 4 µg/mL, resulting in significant mortality rates among larvae, indicating its potential use in pest control .

Chemical Synthesis

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The trifluoromethylation can be achieved through various methods, including electrophilic fluorination or using trifluoromethylating reagents. The ability to modify the indole structure allows for the exploration of structure-activity relationships (SAR), which is essential for optimizing biological activity .

Research Findings and Case Studies

Case Study: Anticancer Compound Development
A notable case study involved synthesizing a series of indole derivatives, including this compound, which were screened for Mcl-1 inhibition. The results indicated that specific substitutions significantly enhanced biological activity, providing insights into designing more potent inhibitors .

Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/ProteinObserved Effects
This compoundAnticancerMcl-1Inhibition observed
This compoundLarvicidalAnopheles arabiensisModerate to high mortality rates

Mechanism of Action

The mechanism of action of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate with structurally related compounds:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Similarity Index* Reference
Methyl 7-fluoro-1H-indole-3-carboxylate 7-F, 3-COOCH₃ 207.21 Higher polarity due to F; antiviral studies 0.92
Methyl 6-fluoro-1H-indole-3-carboxylate 6-F, 3-COOCH₃ 207.21 Reduced steric hindrance; agrochemical lead 0.88
Methyl 7-methyl-1H-indole-3-carboxylate 7-CH₃, 3-COOCH₃ 203.23 Lower electronegativity; intermediate synthesis 0.88
Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate 5-OCH₃, 2-CF₃, 3-COOCH₃ 317.28 Enhanced crystallinity; photochemical synthesis N/A

*Similarity indices are based on Tanimoto coefficients for structural similarity ().

Key Observations :

  • Trifluoromethyl vs.
  • Positional Isomerism : Moving the -CF₃ group from position 7 to 6 (as in methyl 6-fluoro analogs) reduces steric effects but may diminish target binding due to altered electronic distribution .
  • Methyl Ester vs. Carboxylic Acid : The methyl ester group enhances solubility in organic media, whereas carboxylic acid derivatives (e.g., 7-fluoro-1H-indole-3-carboxylic acid) are more polar and suited for aqueous biological systems .
Physicochemical Properties
  • Solubility: The trifluoromethyl group reduces aqueous solubility compared to non-fluorinated analogs but improves miscibility in lipid-rich environments .
  • Thermal Stability : Fluorinated indoles generally exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature reactions .

Biological Activity

Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and insecticidal applications. This article synthesizes various research findings regarding its biological activity, including cytotoxic effects, molecular docking studies, and its potential as a larvicide.

Chemical Structure and Properties

This compound features an indole core with a trifluoromethyl group at the 7-position and a methyl ester at the 3-position. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer).

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7TBD
DoxorubicinMCF-70.5
Compound 4hA-5496.40
Compound 4cMCF-79.32

Note: Specific IC50 values for this compound are yet to be fully established in available literature.

The mechanism of action appears to involve apoptosis, as indicated by morphological changes in treated cells, including membrane blebbing and nuclear disintegration .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in cancer cell proliferation and survival.

Table 2: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Remarks
HERA protein-9.5Strong interaction observed
Peroxiredoxins-8.2Moderate binding affinity

These results indicate that modifications to the indole structure, particularly the introduction of electron-withdrawing groups like trifluoromethyl, can enhance binding interactions with therapeutic targets .

Larvicidal Activity

In addition to its anticancer properties, this compound derivatives have been investigated for their larvicidal activity against mosquito larvae, specifically Anopheles arabiensis. Studies revealed that certain derivatives exhibited high mortality rates at concentrations as low as 4 µg/mL.

Table 3: Larvicidal Activity of Trifluoromethyl Indole Derivatives

CompoundMortality Rate (%) at 24hMortality Rate (%) at 48h
Compound 4b94.4TBD
Compound 4a93.3TBD
Control (Temephos)TBDTBD

The structural activity relationship analysis indicates that halogen substitutions significantly enhance larvicidal efficacy .

Case Studies

One notable case study involved the synthesis and evaluation of a series of indolizine derivatives related to this compound. These derivatives demonstrated varying degrees of cytotoxicity and larvicidal activity, suggesting that minor structural modifications can lead to significant changes in biological activity .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CHigher temps improve CF₃ incorporation
Catalyst Loading10–15 mol% TBAA*Reduces side reactions
Purification pH2.5–3.0 (formic acid)Enhances compound stability
*Tetrabutylammonium iodide (TBAA) .

Advanced Research: How can crystallographic disorder in the trifluoromethyl group be resolved during X-ray structure determination?

Answer:
The trifluoromethyl group often induces rotational disorder, complicating electron density maps. Strategies include:

  • Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve fluorine positions .
  • Refinement : Apply SHELXL-2014 with:
    • SIMU/DELU restraints for CF₃ group geometry .
    • ISOR constraints to manage anisotropic displacement parameters (ADPs) .
  • Validation : Cross-check using the IUCr CheckCIF tool to identify ADP outliers .

Example Disorder Resolution :
In methyl 1-methyl-1H-indole-3-carboxylate, refinement with SHELX produced:

MetricValueImprovement Strategy
Final R-factor0.039Multi-cycle anisotropic refinement
Flack Parameter0.00(2)TWIN/BASF commands in SHELXL
C-F Bond Length1.32–1.38 ÅDistance restraints

Basic Research: What analytical techniques validate the identity of this compound?

Answer:
Combine spectroscopic and chromatographic methods:

  • LCMS : Look for [M+H]⁺ ions at m/z 244.1 (calculated) with retention times of 1.46–1.67 minutes using C18 columns and 0.1% formic acid/water-acetonitrile gradients .
  • ¹H/¹³C NMR : Key signals include:
    • Indole C3-COOCH₃: δ ~3.9 ppm (singlet, 3H) .
    • Trifluoromethyl: δ ~120 ppm (¹³C, quartet, J = 285 Hz) .
  • HPLC-PDA : Purity >98% confirmed at 254 nm .

Advanced Research: How to address discrepancies in reported reaction conditions across studies?

Answer:
Conflicting data (e.g., catalyst systems, yields) require systematic validation:

Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity, and catalyst ratios .

Mechanistic Probes : Use deuterated analogs to study kinetic isotope effects in CF₃ incorporation.

Cross-Validation : Compare HPLC retention times and LCMS spectra with authentic standards .

Case Study :
Patent EP 4 374 877 reports 87% yield using Cs₂CO₃/TBAA, while other methods cite lower yields with K₂CO₃. DoE revealed Cs₂CO₃’s superior solubility in acetonitrile .

Basic Research: What safety protocols are critical when handling this compound?

Answer:
While specific safety data are limited, extrapolate from structurally similar indoles:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and fume hood use .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
  • Storage : Keep at –20°C under nitrogen to prevent ester hydrolysis .

Advanced Research: How to assess bioactivity when no prior pharmacological data exist?

Answer:
Use a tiered approach:

In Silico Screening : Perform molecular docking with indole-binding targets (e.g., kinases, GPCRs) using the trifluoromethyl group as a polarity probe .

In Vitro Assays : Prioritize cytotoxicity (MTT assay) and antimicrobial activity (MIC against S. aureus and E. coli) based on related indole carboxylates .

SAR Analysis : Compare with methyl 1-methyl-1H-indole-3-carboxylate, which showed moderate COX-2 inhibition (IC₅₀ = 12 µM) .

Basic Research: What computational methods predict physicochemical properties?

Answer:
Use QSPR models parameterized for fluorinated indoles:

  • LogP : ACD/Labs software predicts ~2.1 (experimental: 2.3±0.2) .
  • pKa : The carboxylate group has pKa ≈ 4.1 (calculated via MarvinSketch) .
  • Solubility : ~1.2 mg/mL in water at 25°C; improves with DMSO cosolvent .

Advanced Research: How to optimize reaction scalability without compromising enantiopurity (if applicable)?

Answer:
Although the compound is not chiral, scalability challenges include:

  • CF₃ Source : Replace gaseous CF₃I with solid CF₃TMA (trifluoromethyltrimethylammonium iodide) for safer handling .
  • Continuous Flow Synthesis : Implement microreactors to control exothermic trifluoromethylation steps .

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